molecular formula C46H44N2O6 B2732878 PtttadP CAS No. 1196864-51-3

PtttadP

Cat. No.: B2732878
CAS No.: 1196864-51-3
M. Wt: 720.866
InChI Key: BBKHHDROLQEEMN-UHFFFAOYSA-N
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Preparation Methods

The synthesis of PtttadP involves multiple steps and specific reaction conditions. One common synthetic route includes the condensation of anthraquinone derivatives with appropriate amines under controlled conditions. The reaction typically requires an inert atmosphere and temperatures ranging from 2-8°C . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

PtttadP undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

PtttadP has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which PtttadP exerts its effects involves its interaction with specific molecular targets and pathways. This compound is known to bind to certain proteins and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that this compound may influence cell signaling pathways and induce apoptosis in cancer cells .

Comparison with Similar Compounds

PtttadP can be compared with other similar compounds, such as anthraquinone derivatives and other polycyclic aromatic compounds. These compounds share structural similarities but differ in their specific functional groups and biological activities. For example, anthraquinone derivatives are known for their anticancer properties, but this compound’s unique structure provides distinct advantages in terms of selectivity and potency .

Similar compounds include:

  • Anthraquinone
  • Doxorubicin
  • Mitoxantrone

This compound stands out due to its unique combination of functional groups and its potential for targeted therapeutic applications.

Properties

IUPAC Name

3-phenyl-2-(6,8,17,19-tetraoxo-18-tridecan-7-yl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-7-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H44N2O6/c1-3-5-7-12-16-28(17-13-8-6-4-2)47-42(49)33-22-18-29-31-20-24-35-41-36(25-21-32(39(31)41)30-19-23-34(43(47)50)40(33)38(29)30)45(52)48(44(35)51)37(46(53)54)26-27-14-10-9-11-15-27/h9-11,14-15,18-25,28,37H,3-8,12-13,16-17,26H2,1-2H3,(H,53,54)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBKHHDROLQEEMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CCCCCC)N1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C5=C6C4=CC=C7C6=C(C=C5)C(=O)N(C7=O)C(CC8=CC=CC=C8)C(=O)O)C1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H44N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

720.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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